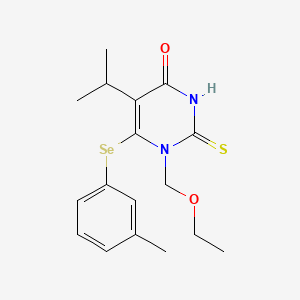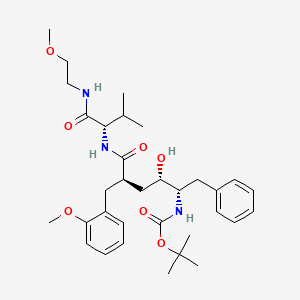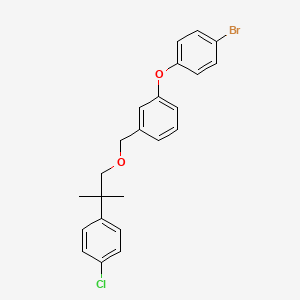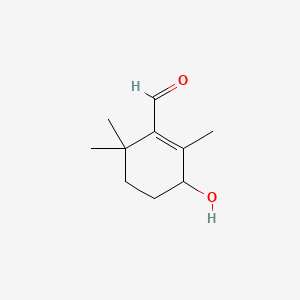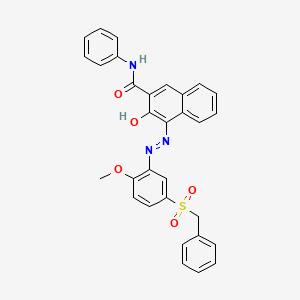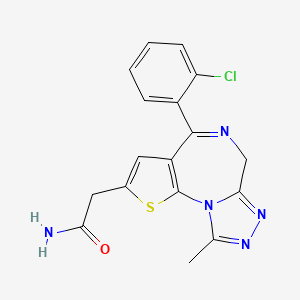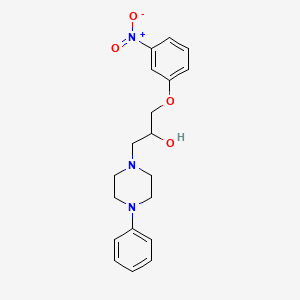
alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Phenyl halide, ethanol
Conditions: Catalytic amount of a base, such as triethylamine
Reaction: Final coupling to form alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol typically involves multiple steps One common route starts with the preparation of the 3-nitrophenoxy intermediate, which is then reacted with a piperazine derivative
-
Step 1: Preparation of 3-Nitrophenoxy Intermediate
Reagents: 3-nitrophenol, alkyl halide
Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate
Reaction: Nucleophilic substitution to form the 3-nitrophenoxy compound
-
Step 2: Reaction with Piperazine Derivative
Reagents: 3-nitrophenoxy compound, piperazine
Conditions: Solvent such as ethanol or methanol, reflux conditions
Reaction: Formation of the piperazine ring
Chemical Reactions Analysis
Types of Reactions
Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides in the presence of a base such as sodium hydride
Major Products
Oxidation: Formation of an amine derivative
Reduction: Formation of a cyclohexyl derivative
Substitution: Formation of various substituted piperazine derivatives
Scientific Research Applications
Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The nitrophenoxy moiety can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can interact with various receptors or enzymes. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
- Beta-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
- Gamma-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenoxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
64511-40-6 |
|---|---|
Molecular Formula |
C19H23N3O4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(3-nitrophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H23N3O4/c23-18(15-26-19-8-4-7-17(13-19)22(24)25)14-20-9-11-21(12-10-20)16-5-2-1-3-6-16/h1-8,13,18,23H,9-12,14-15H2 |
InChI Key |
XNAQTAYNWLIRJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






